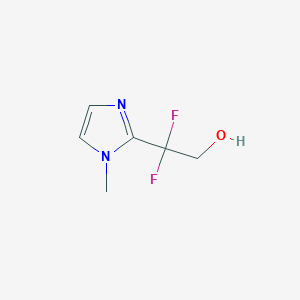

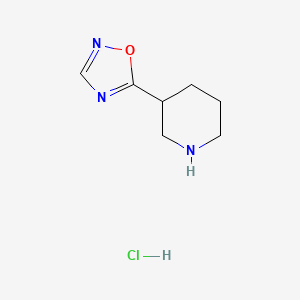

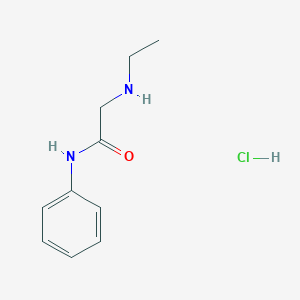

3-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride

描述

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles often involves annulation reactions, followed by desulfurization and intramolecular rearrangement2. The yield can be quite high, reaching up to 94%2.Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles can be analyzed using various techniques such as FT-IR, NMR, and LC-MS3.

Chemical Reactions Analysis

1,2,4-Oxadiazoles can undergo various chemical reactions. However, the specific reactions would depend on the substituents attached to the oxadiazole ring.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For instance, the melting point can be determined experimentally, and the IR spectrum can provide information about the functional groups present in the molecule3.科学研究应用

-

Anti-infective Agents

- Field : Medicinal Chemistry

- Application : 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, anti-leishmanial activities .

- Method : The synthesis of these compounds typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold .

- Results : These compounds have shown promising results against a variety of infectious diseases, including tuberculosis, malaria, Chagas disease, nosocomial infections, and SARS CoV-2 .

-

Anticancer Agents

- Field : Oncology

- Application : Certain oxadiazoles have been synthesized and evaluated as potential anticancer agents .

- Method : The synthesis of these compounds involves cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold .

- Results : The synthesized compounds were screened for anticancer activity. IC50 values of the most active compound were 112.6 µg/ml and 126.7 µg/ml, against the MCF-7 and KB cell lines respectively .

-

Synthesis of Other Compounds

- Field : Organic Chemistry

- Application : The 1,2,4-oxadiazole ring serves as a convenient precursor for the generation of other heterocyclic and acyclic compounds .

- Method : This involves reactions with various nucleophilic reagents, typically under harsh conditions .

- Results : This method has been used to synthesize a variety of organic compounds .

-

Treatment of Cystic Fibrosis and Duchenne Muscular Dystrophy

- Field : Medical Chemistry

- Application : Certain 1,2,4-oxadiazoles have been used in the treatment of cystic fibrosis and Duchenne muscular dystrophy .

- Method : The specific methods of application would depend on the specific compound and the disease being treated .

- Results : While the results would vary, some 1,2,4-oxadiazoles have shown promise in treating these diseases .

-

Anti-Inflammatory and Analgesic Activities

- Field : Pharmacology

- Application : Compounds containing the 1,2,4-oxadiazole nucleus have been reported to have anti-inflammatory and analgesic activities .

- Method : The specific methods of application would depend on the specific compound and the condition being treated .

- Results : These compounds have shown promise in reducing inflammation and pain .

-

Materials for OLEDs and Ionic Liquids

- Field : Materials Chemistry

- Application : 1,2,4-oxadiazoles have been used in the creation of materials for organic light-emitting diodes (OLEDs) and ionic liquids .

- Method : The specific methods of application would depend on the specific compound and the material being created .

- Results : These compounds have shown promise in improving the performance of these materials .

-

Pesticides

- Field : Agricultural Chemistry

- Application : 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their agricultural activities . They have been used as pesticides, showing moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani .

- Method : The specific methods of application would depend on the specific compound and the pest being targeted .

- Results : Some compounds showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values ranging from 19.44 to 36.25 μg/mL, superior to bismerthiazol (BMT, EC50 = 77.46 μg/mL) and thiodiazole copper (TDC, EC50 = 99.31 μg/mL) .

-

Synthesis of Other Heterocyclic and Acyclic Compounds

- Field : Organic Chemistry

- Application : The 1,2,4-oxadiazole ring serves as a convenient precursor for the generation of other heterocyclic and acyclic compounds .

- Method : This involves reactions with various nucleophilic reagents, typically under harsh conditions .

- Results : This method has been used to synthesize a variety of organic compounds .

-

Gas Sorbing/Releasing Systems

- Field : Materials Chemistry

- Application : 1,2,4-oxadiazoles have been used in the creation of gas sorbing/releasing systems .

- Method : The specific methods of application would depend on the specific compound and the material being created .

- Results : These compounds have shown promise in improving the performance of these materials .

-

Metal Ion Sensors

- Field : Analytical Chemistry

- Application : 1,2,4-oxadiazoles have been used in the creation of metal ion sensors .

- Method : The specific methods of application would depend on the specific compound and the sensor being created .

- Results : These compounds have shown promise in improving the performance of these sensors .

-

Energetic Materials

安全和危害

The safety and hazards associated with a compound depend on its specific structure and properties. Some 1,2,4-oxadiazoles can be hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation4.

未来方向

The field of 1,2,4-oxadiazoles is still evolving with new compounds being synthesized and tested for various biological activities. Future research might focus on improving the synthesis methods, studying the mechanism of action in more detail, and testing the compounds against a wider range of infectious organisms1.

Please note that this information is general and might not apply specifically to “3-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride”. For more accurate information, further research and experimental studies would be needed.

属性

IUPAC Name |

5-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O.ClH/c1-2-6(4-8-3-1)7-9-5-10-11-7;/h5-6,8H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOHBYQRNMINOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC=NO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride | |

CAS RN |

1803586-45-9 | |

| Record name | Piperidine, 3-(1,2,4-oxadiazol-5-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803586-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine](/img/structure/B1431939.png)

![3-[(2-Methoxybenzyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B1431940.png)

![3-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1431941.png)

![Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride](/img/structure/B1431947.png)

![2-{1,4-Dioxaspiro[4.5]decan-6-yl}acetaldehyde](/img/structure/B1431952.png)